1-(Bromomethyl)-4-chloro-2-nitrobenzene
Overview
Description
1-(Bromomethyl)-4-chloro-2-nitrobenzene is an organic compound that is widely used in scientific research applications. It is a colorless, volatile liquid with a sweet, pungent odor. It is a derivative of nitrobenzene and is commonly used as a reagent in organic synthesis. It is also used as a catalyst in a variety of chemical reactions.
Scientific Research Applications
X-ray Crystallography and Molecular Structure Analysis
1-(Bromomethyl)-4-chloro-2-nitrobenzene has been studied for its unique anisotropic displacement parameters, providing insights into molecular structures and interactions. Mroz, Wang, Englert, and Dronskowski (2020) explored these parameters for 1-(halomethyl)-3-nitrobenzene compounds, including the bromo compound, using X-ray diffraction experiments and first principles calculations (Mroz et al., 2020).
Chemical Synthesis and Interactions
Research by Blanksma and Fohr (2010) on the interaction of similar compounds, such as 1-chloro-2-cyano-4-nitrobenzene and 1-chloro-4-nitrobenzene, with sodium glycolate and sodium glycerolate has shown significant chemical transformations. These studies indicate the potential for synthesizing new compounds through chemical reactions involving this compound (Blanksma & Fohr, 2010).
Analytical Chemistry and Impurity Analysis
Raman, Prasad, Reddy, and Ramakrishna (2017) developed sensitive methods for determining potentially genotoxic impurities, including 1-(bromomethyl)-4-nitrobenzene, in pharmaceutical compounds. This showcases its significance in quality control and safety assessment in the pharmaceutical industry (Raman et al., 2017).
Electrochemical Studies
Electrochemical studies by Du and Peters (2010) on compounds like 1-(2-bromoethyl)-2-nitrobenzene have provided insights into the electrochemical behavior and potential applications of related compounds, including this compound (Du & Peters, 2010).
Pharmaceutical Intermediates
The synthesis of intermediates for pharmaceutical applications, as researched by Zhai Guang-xin (2006), demonstrates the potential of this compound in drug synthesis and development (Guang-xin, 2006).
Nucleophilic Aromatic Substitution
Gold, Miri, and Robinson (1980) investigated the role of sodium borohydride in nucleophilic aromatic substitution reactions involving compounds like this compound. These studies contribute to understanding chemical reaction mechanisms and developing new synthetic methods (Gold, Miri, & Robinson, 1980).
Mechanism of Action
The mechanism of action of bromomethyl compounds in chemical reactions often involves the formation of a carbocation intermediate. The bromomethyl group acts as a good leaving group, allowing a nucleophile to attack the carbon atom and form a new bond.
Safety and Hazards
Properties
IUPAC Name |
1-(bromomethyl)-4-chloro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYOHIQKJHEBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442165 | |
Record name | 1-(BROMOMETHYL)-4-CHLORO-2-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52311-59-8 | |
Record name | 1-(BROMOMETHYL)-4-CHLORO-2-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-4-chloro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.